4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a chloro group, a formyl group, and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-5-carboxy-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.
Reduction: 4-Chloro-5-hydroxymethyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indole-2-carboxylic acid: Another indole derivative with different substituents.
5-Chloroindole: A simpler indole compound with a chloro group.
Uniqueness
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 333780-20-4) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C15H18ClNO3
- Molecular Weight : 295.76 g/mol
- Structural Characteristics : The compound features a chloro group and a formyl group attached to the indole structure, which is critical for its biological activity.
Antioxidant Properties
Recent studies have indicated that indole derivatives exhibit significant antioxidant activity. The presence of the chloro and formyl groups in 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole enhances its ability to scavenge free radicals, potentially contributing to cellular protection against oxidative stress.
Anti-inflammatory Effects
Indole derivatives are known to modulate inflammatory pathways. Research has shown that compounds similar to 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole can inhibit the synthesis of pro-inflammatory cytokines. For instance, a study highlighted that certain indole derivatives could effectively block Cysteinyl-leukotriene (CysLT) receptors involved in inflammatory processes . This suggests that 4-Chloro-5-formyl could have similar effects in reducing inflammation.
Anticancer Activity
Indoles have been investigated for their anticancer properties. The compound's structure may allow it to interact with various molecular targets involved in cancer progression. In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activities of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole are primarily attributed to its ability to:
- Scavenge Free Radicals : The electron-rich nature of the indole ring facilitates interactions with reactive oxygen species (ROS).
- Modulate Inflammatory Pathways : By acting as antagonists at CysLT receptors, the compound may inhibit leukocyte chemotaxis and cytokine release.
- Induce Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Study on Antioxidant Activity
A study conducted on various indole derivatives demonstrated that compounds with structural similarities to 4-Chloro-5-formyl exhibited enhanced antioxidant capacities compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays where the compound showed significant inhibition percentages .
Anti-inflammatory Research
In a controlled trial involving animal models of asthma, an indole derivative similar to 4-Chloro-5-formyl was shown to significantly reduce airway inflammation and hyperresponsiveness by inhibiting CysLT synthesis. These findings support the potential use of this compound in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWXQGFYAOETKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354721 |
Source
|
Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333780-20-4 |
Source
|
Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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